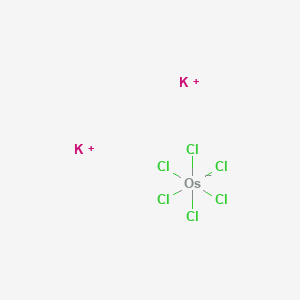

Potassiumhexachloroosmate(IV)

Description

Historical Context of Osmium Coordination Chemistry Research

The journey into osmium coordination chemistry is intrinsically linked to the discovery of osmium itself. In 1803, English chemist Smithson Tennant discovered osmium, along with iridium, while analyzing the black, insoluble residue of crude platinum dissolved in aqua regia. chemicool.comebsco.comchemicalbook.com He named the element "osmium" from the Greek word "osme," meaning smell, due to the pungent and unpleasant odor of its volatile oxide, osmium tetroxide (OsO₄). chemicool.comwikipedia.org

The broader field of coordination chemistry began to take shape in the late 18th and 19th centuries, with significant foundational work on platinum-group metals. osmium-preis.commdpi.com Early investigations by chemists like Antoine-François de Fourcroy laid the groundwork for the systematic study of these elements. osmium-preis.com The coordination chemistry of osmium, however, developed more slowly than that of other transition metals, partly due to the rarity and high cost of osmium. nih.govresearchgate.net

Early research focused on simple salts and oxides, with OsO₄ being a prominent compound used in organic chemistry for oxidation reactions. wikipedia.org The synthesis and characterization of complex osmium compounds, such as the hexachloroosmate anion, marked a significant step forward. These developments were part of a broader effort to understand the bonding, structure, and reactivity of coordination complexes, a field pioneered by Alfred Werner. The establishment of reliable methods to prepare stable coordination complexes like Potassium hexachloroosmate(IV) provided researchers with essential starting materials to explore the diverse reactivity and rich coordination chemistry of osmium. ontosight.aianu.edu.au

Contemporary Significance in Inorganic and Materials Chemistry

In modern inorganic and materials chemistry, Potassium hexachloroosmate(IV) is a compound of considerable importance due to its versatile applications. ontosight.aichemimpex.com It serves as a crucial precursor for the synthesis of a wide array of other osmium complexes, enabling the exploration of osmium's diverse oxidation states and coordination environments. ontosight.aispuvvn.edu

Catalysis: Osmium complexes derived from Potassium hexachloroosmate(IV) are investigated for their catalytic activity, particularly in oxidation reactions and organic synthesis. ontosight.aichemimpex.com The ability of osmium to access various oxidation states makes it a potent catalyst for a range of chemical transformations, enhancing reaction rates and selectivity. chemimpex.comspuvvn.edu For instance, osmium-based catalysts have been employed in the Haber process for ammonia (B1221849) synthesis, showcasing their industrial relevance. wikipedia.org

Materials Science: The unique electronic and optical properties of osmium complexes make them attractive for the development of advanced materials. ontosight.ai Potassium hexachloroosmate(IV) is used in creating materials with specific functionalities, such as specialized coatings and durable composites. chemimpex.com Recent research has focused on its use in forming osmium phosphide (B1233454) alloy nanoparticles supported on carbon nanospheres for applications in catalysis, such as the hydrogen evolution reaction. sigmaaldrich.com

Analytical Chemistry and Crystallography: The compound also finds use as a reagent in analytical techniques. chemimpex.com In protein crystallography, Potassium hexachloroosmate(IV) can be used as a heavy-atom derivative to solve the phase problem, which is a critical step in determining the three-dimensional structure of proteins. nih.gov Its ability to bind to specific amino acid residues, such as methionine, facilitates the structure determination of complex biomolecules. nih.gov

Scope and Objectives of Current Research Trajectories

Current research involving Potassium hexachloroosmate(IV) is expanding into new and innovative areas, driven by the quest for novel materials and more efficient chemical processes.

Advanced Catalysis: A significant research trajectory is the development of highly efficient and stable osmium-based catalysts. Researchers are exploring the use of Potassium hexachloroosmate(IV) to synthesize atomically dispersed osmium catalysts. acs.org These single-atom catalysts are hypothesized to exhibit enhanced thermal stability and unique catalytic properties compared to traditional nanoparticle catalysts, which could be beneficial in high-temperature applications. acs.org

Redox Polymers and Enzyme Immobilization: Another area of active investigation is the use of Potassium hexachloroosmate(IV) in the development of osmium-containing redox polymers. sigmaaldrich.com These polymers are crucial for mediating electron transfer in biosensors and biofuel cells. By immobilizing enzymes within these osmium-based polymer networks, researchers aim to create stable and efficient bioelectrochemical devices. sigmaaldrich.com

Bioinorganic Chemistry and Anticancer Research: The unique chemical properties of osmium complexes have led to their exploration in medicinal chemistry. rsc.orgresearchgate.net While research in this area is broad, the development of organo-osmium compounds as potential anticancer agents is a key focus. rsc.orgresearchgate.net These complexes can be designed to interact with biological targets like DNA or to modulate cellular redox processes. rsc.org The ability to fine-tune the reactivity of osmium complexes by modifying their ligand environment opens up possibilities for creating targeted therapies. rsc.org

Materials for Energy Applications: There is growing interest in the potential of osmium compounds in energy storage and conversion. chemimpex.com The electrochemical properties of materials derived from Potassium hexachloroosmate(IV) are being explored for their potential to enhance the performance of energy storage devices. chemimpex.com

Chemical and Physical Properties of Potassium hexachloroosmate(IV)

| Property | Value |

| Chemical Formula | K₂[OsCl₆] |

| Molecular Weight | 481.14 g/mol |

| Appearance | Dark red to maroon crystals |

| Crystal System | Cubic |

| Density | 3.42 g/mL at 25 °C |

| Melting Point | 600 °C (decomposes) |

| Solubility | Freely soluble in water, sparingly soluble in alcohol |

Properties

Molecular Formula |

Cl6K2Os |

|---|---|

Molecular Weight |

481.1 g/mol |

IUPAC Name |

dipotassium;hexachloroosmium(2-) |

InChI |

InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChI Key |

VGKQJCSDERXWRV-UHFFFAOYSA-H |

Canonical SMILES |

Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassiumhexachloroosmate Iv

Conventional Preparative Routes and Their Refinements

Historically, the synthesis of hexachloroosmate salts often involved the use of osmium tetroxide (OsO₄), a highly toxic and volatile starting material. iieng.org A common conventional method involves the reaction of osmium tetroxide with hydrochloric acid and an alkali metal chloride, such as potassium chloride. chemequations.com This process reduces the osmium from the +8 to the +4 oxidation state, forming the stable [OsCl₆]²⁻ anion.

However, due to the hazardous nature of OsO₄, significant refinements have focused on utilizing safer and more stable osmium precursors. A notable advancement is the modified procedure of Dwyer and Hogarth, which utilizes potassium osmate (K₂[OsO₂(OH)₄]) as the starting material. iieng.org This approach circumvents the need for osmium tetroxide, making the synthesis inherently safer. In a typical refined procedure, potassium osmate is heated with a reducing agent, such as iron(II) chloride, in the presence of concentrated hydrochloric acid. iieng.org The reaction proceeds for several hours, resulting in the formation of the hexachloroosmate(IV) ion, which is then precipitated by adding a potassium salt (if not already the counter-ion) or another appropriate cation like ammonium (B1175870) chloride to yield the corresponding salt. iieng.org This method has been shown to produce the desired complex in high yields, often quantitatively. iieng.org

| Parameter | Classic OsO₄ Route | Refined Potassium Osmate Route |

|---|---|---|

| Starting Material | Osmium Tetroxide (OsO₄) | Potassium Osmate (K₂[OsO₂(OH)₄]) |

| Key Reagents | Hydrochloric Acid (HCl), Potassium Chloride (KCl) | Hydrochloric Acid (HCl), Iron(II) Chloride (FeCl₂) |

| Key Hazard | Highly toxic and volatile OsO₄ precursor | Avoids use of OsO₄, significantly lower hazard profile |

| Typical Conditions | Reaction in aqueous acidic solution | Heating on a steam bath for ~4 hours |

| Reported Yield | Variable | High to quantitative (e.g., 98% for (NH₄)₂OsCl₆) iieng.org |

Novel Synthetic Approaches for Controlled Stoichiometry and Purity

The demand for high-purity Potassium hexachloroosmate(IV) for applications in advanced materials and catalysis has driven the development of novel synthetic approaches that offer greater control over the final product. chemimpex.com These methods aim to improve reaction efficiency, shorten synthesis times, and enhance product purity by minimizing side reactions and contaminants.

One of the most promising novel techniques is microwave-assisted synthesis. nih.govnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic rate enhancements and cleaner reaction profiles compared to conventional heating methods. technologynetworks.com This technique offers several advantages for the synthesis of inorganic complexes like K₂[OsCl₆]:

Reduced Reaction Time: Reactions that may take hours with conventional heating can often be completed in minutes. nih.gov

Higher Yields and Purity: The rapid and even heating can minimize the formation of byproducts, leading to a purer final product and higher isolated yields. nih.gov

Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to better reproducibility between batches. technologynetworks.com

While specific protocols for the direct microwave-assisted synthesis of K₂[OsCl₆] are not extensively detailed in publicly available literature, the principles have been successfully applied to a wide range of inorganic and organometallic compounds, including other complex coordination compounds. technologynetworks.comcatalysis.ru The application of this technology allows for fine-tuning of reaction conditions to achieve precise stoichiometric control, which is critical for producing materials with consistent properties for high-tech applications. The commercial availability of high-purity grades, such as 99.98+%-Os, indicates that advanced purification and synthesis methods are employed to meet stringent quality standards. strem.com

| Methodology | Typical Reaction Time | Energy Input | Key Outcomes for Purity & Control |

|---|---|---|---|

| Conventional Heating | Hours | Conductive/Convective (slow, non-uniform) | Standard purity; control can be limited by thermal gradients. |

| Microwave-Assisted Synthesis | Minutes | Dielectric Heating (rapid, uniform) | Potentially higher purity, reduced byproducts, precise control over stoichiometry. nih.gov |

Green Chemistry Principles in Osmium Compound Synthesis

The synthesis of osmium compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org A primary achievement in this area for osmium chemistry is the move away from the highly toxic and volatile Osmium Tetroxide (OsO₄). iieng.orgwikipedia.org

Key green chemistry principles applied to the synthesis of Potassium hexachloroosmate(IV) and related compounds include:

Use of Safer Starting Materials: The most significant green advancement is the substitution of OsO₄ with more stable and less hazardous precursors like Potassium osmate (K₂[OsO₂(OH)₄]). iieng.orgwikipedia.org This aligns with the principle of designing syntheses to use and generate substances with minimal toxicity. acs.org

Atom Economy and Waste Prevention: Research has focused on modifying conventional procedures to be more efficient, leading to quantitative yields and minimizing waste. iieng.org For instance, developing catalytic cycles where the osmium species is regenerated and reused avoids the consumption of the expensive and rare metal. skku.edu

Use of Renewable Feedstocks and Waste Valorization: A notable development is the use of osmium-containing refinery materials as a starting point for synthesis. iieng.org This approach turns industrial byproducts from Platinum Group Metal (PGM) refining into valuable chemical precursors, reducing the need to process primary osmium ores and valorizing a waste stream. iieng.orgenergy.gov

These strategies contribute to making the synthesis of osmium compounds more sustainable, safer for chemists, and less impactful on the environment.

Scale-Up Considerations for Advanced Materials Precursors

Potassium hexachloroosmate(IV) is a vital precursor for creating advanced materials, such as specialized catalysts and osmium-containing coatings. chemimpex.com Transitioning its synthesis from a laboratory benchtop to an industrial or pilot-plant scale introduces several challenges that must be addressed to ensure consistent quality, safety, and economic viability. Commercial suppliers offer the compound in bulk quantities, indicating that scalable production methods are in place. americanelements.com

Key considerations for the scale-up of K₂[OsCl₆] production include:

Heat and Mass Transfer: In large reactors, ensuring uniform temperature and reagent concentration is critical. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and resulting in a product with inconsistent crystal size, morphology, and purity.

Process Control and Automation: On a large scale, manual control becomes impractical. Automated systems for monitoring and controlling parameters like temperature, pressure, pH, and the rate of reagent addition are essential for reproducibility and safety.

Solid Handling and Isolation: The precipitation and crystallization of K₂[OsCl₆] must be carefully controlled to obtain a product that is easily filtered and washed. The choice of reactor design, agitator type, and cooling profile can significantly impact the final product's physical properties. Handling large volumes of solids requires appropriately sized filtration and drying equipment.

Economic Viability: On an industrial scale, the cost of raw materials, energy consumption, and waste disposal become significant factors. Efficient processes that maximize yield, minimize reaction time (such as microwave-assisted methods), and allow for the recycling of solvents or catalysts are crucial for making the production economically feasible.

Successfully navigating these scale-up challenges is essential to provide a reliable supply of high-quality Potassium hexachloroosmate(IV) for the growing demands of the advanced materials and chemical industries.

Advanced Structural Elucidation and Characterization of Potassiumhexachloroosmate Iv

Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis of Hexachloroosmate(IV) Complexes

Single crystal X-ray diffraction (SC-XRD) is a powerful method for determining the exact atomic and molecular structure of a crystalline material. uhu-ciqso.esfiveable.me This technique has been employed to study various salts of the hexachloroosmate(IV) anion, [OsCl₆]²⁻.

In the case of the tetraphenylphosphonium (B101447) salt, [(C₆H₅)₄P]₂[OsCl₆], single crystal X-ray diffraction analysis revealed detailed information about the geometry of the [OsCl₆]²⁻ anion. acs.org Similarly, the crystal structure of the binary complex salt [Ir(NH₃)₅Cl]₂[OsCl₆]Cl₂ was determined using SC-XRD, providing precise cell parameters and insights into the arrangement of the complex ions. researchgate.net

The [OsCl₆]²⁻ anion consistently exhibits an octahedral geometry, with the osmium atom at the center and six chlorine atoms at the vertices. acs.orgresearchgate.netwikipedia.org The Os-Cl bond lengths are a key parameter derived from these studies. For instance, in sodium hexachloroosmate (Na₂OsCl₆), the Os-Cl distance was determined to be 2.325(3) Å. wikipedia.org

Table 1: Selected Crystallographic Data for Hexachloroosmate(IV) Complexes from Single Crystal X-ray Diffraction

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [(NH₂)₂CSSC(NH₂)₂]₂[OsBr₆]Br₂·3H₂O | Orthorhombic | Cmcm | 11.730(2) | 14.052(3) | 16.994(3) | researchgate.net | |

| [Ir(NH₃)₅Cl]₂[OsCl₆]Cl₂ | Monoclinic | C2/m | 11.1901(13) | 7.9138(13) | 13.4384(18) | 99.640(3) | researchgate.net |

| Cs₄[Os₂OCl₁₀] | Orthorhombic | Pcab | 12.521 | 13.994 | 11.798 | capes.gov.br |

Powder X-ray Diffraction Studies for Polycrystalline Forms

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials, providing information on phase purity, crystal structure, and lattice parameters. ncl.ac.uk For potassium hexachloroosmate(IV), PXRD has been instrumental in studying its structural phase transitions. researchgate.netbac-lac.gc.ca

At room temperature, K₂OsCl₆ adopts a cubic antifluorite structure with the space group Fm3m. wikipedia.orgresearchgate.netarxiv.org Neutron powder diffraction studies have been used to investigate the temperature dependence of the crystal structure. These studies have revealed a structural phase transition from the cubic phase to a tetragonal phase upon cooling. researchgate.netcdnsciencepub.com The transition temperature (T_c) has been a subject of these investigations. researchgate.netcdnsciencepub.com

PXRD is also used to confirm the identity and purity of synthesized polycrystalline samples of hexachloroosmate salts. strem.com The diffraction pattern of a bulk sample can be compared to a simulated pattern from single-crystal data to ensure phase purity. ncl.ac.uk

Analysis of Solid-State Structural Motifs

The solid-state structure of potassium hexachloroosmate(IV) is characterized by an antifluorite-type lattice. In this arrangement, the positions of the cations and anions are reversed relative to the fluorite (CaF₂) structure. The larger [OsCl₆]²⁻ anions occupy the positions of the Ca²⁺ ions, forming a face-centered cubic (fcc) arrangement, while the smaller K⁺ cations reside in the tetrahedral holes. researchgate.netcdnsciencepub.com

The primary structural motif is the isolated, highly symmetric octahedral [OsCl₆]²⁻ anion. The interactions within the crystal lattice are predominantly ionic, between the K⁺ cations and the [OsCl₆]²⁻ anions. In addition to these primary ionic interactions, weaker interactions such as hydrogen bonds can be present in hydrated salts or salts with organic cations. researchgate.net For example, in the crystal structure of [Ph₃PR]₂[OsBr₆]·4DMSO, ion-ion hydrogen bonds are observed. researchgate.net

In-Situ Crystallographic Studies under Non-Ambient Conditions

In-situ crystallographic studies, where diffraction data is collected while the sample is subjected to non-ambient conditions like varying temperature or pressure, provide dynamic information about structural changes.

Neutron powder diffraction studies on K₂OsCl₆ have been conducted at various temperatures to investigate the cubic-to-tetragonal phase transition. researchgate.netcdnsciencepub.com These experiments have provided evidence for the existence of precursor tetragonal clusters in the cubic phase near the transition temperature. researchgate.netcdnsciencepub.com The temperature dependence of the Debye-Waller factors, which describe the thermal motion of atoms, has been analyzed from these data. researchgate.netcdnsciencepub.com

Studies on the effects of pressure and impurities on the phase transition of K₂OsCl₆ have also been performed. bac-lac.gc.ca The addition of impurity ions can alter the lattice parameters and affect the temperature of the structural phase transition. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the vibrational and electronic properties of potassium hexachloroosmate(IV), complementing the structural information obtained from crystallography.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. libretexts.org For the octahedral [OsCl₆]²⁻ anion, group theory predicts the number and activity of its vibrational modes.

The vibrational spectra of K₂OsCl₆ and other hexachloroosmate(IV) complexes have been studied to assign the fundamental vibrational modes of the [OsCl₆]²⁻ anion. capes.gov.bracs.organu.edu.au The spectra are generally interpreted based on an octahedral symmetry for the anion. acs.org

The key vibrational modes for an octahedral MX₆ species are:

ν₁ (A₁g): Symmetric stretching (Raman active)

ν₂ (E_g): Asymmetric stretching (Raman active)

ν₃ (F₁u): Asymmetric stretching (IR active)

ν₄ (F₁u): Bending (IR active)

ν₅ (F₂g): Bending (Raman active)

ν₆ (F₂u): Bending (inactive)

Table 2: Vibrational Frequencies (cm⁻¹) for the [OsCl₆]²⁻ Anion

| Mode | Symmetry | Type | K₂OsCl₆ | Cs₂OsCl₆ | Reference |

| ν₁ | A₁g | Symmetric Stretch | 346 | 345 | acs.org |

| ν₂ | E_g | Asymmetric Stretch | 270 | 265 | acs.org |

| ν₃ | F₁u | Asymmetric Stretch | 325 | 318 | acs.org |

| ν₄ | F₁u | Bend | 168 | 165 | acs.org |

| ν₅ | F₂g | Bend | 171 | 168 | acs.org |

Raman spectroscopy has been particularly useful in studying the phase transitions of K₂OsCl₆. arxiv.org Temperature-dependent Raman studies have shown changes in the spectra corresponding to the structural phase transitions. arxiv.org These studies have also revealed violations of selection rules in the high-temperature cubic phase, which have been attributed to local disorder. arxiv.org The coupling of phonon modes with a low-energy scattering continuum has also been observed and analyzed. arxiv.org

Comprehensive Assignment of Fundamental Vibrational Modes

The vibrational spectrum of Potassium hexachloroosmate(IV) is best understood by considering the symmetry of the [OsCl₆]²⁻ anion. Assuming an ideal octahedral (Oₕ) point group, group theory predicts the fundamental vibrational modes. For an XY₆ octahedral molecule, there are 3N-6 = 15 vibrational modes, which are distributed among the following irreducible representations:

A₁₉(Raman) + E₉(Raman) + T₁ᵤ(IR) + T₂₉(Raman) + T₂ᵤ(inactive)

Only three of these modes are Raman active (A₁₉, E₉, T₂₉), and one is infrared active (T₁ᵤ). The A₁₉ mode corresponds to the symmetric stretching of all six Os-Cl bonds. The E₉ mode is a doubly degenerate stretching vibration, and the T₂₉ mode is a triply degenerate deformation (bending) vibration. Raman spectroscopy has been effectively used to identify these active modes. vulcanchem.com Strong bands observed in the Raman spectrum have been assigned to these fundamental vibrations, confirming the octahedral geometry of the complex in its ground state.

The table below summarizes the assignment of the fundamental Raman-active vibrational modes for the [OsCl₆]²⁻ anion.

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) | Activity |

|---|---|---|---|---|

| ν₁ | A₁₉ | Symmetric Os-Cl Stretch | ~312 | Raman |

| ν₂ | E₉ | Asymmetric Os-Cl Stretch | - | Raman |

| ν₅ | T₂₉ | Asymmetric Cl-Os-Cl Bend | ~280 | Raman |

Note: The ν₂ mode is often weak or difficult to resolve in the spectra of hexachloro complexes.

Force Constant Analysis and Vibrational Energy Distribution

Force constant analysis provides a quantitative measure of the bond strengths within a molecule from its vibrational frequencies. researchgate.net For the [OsCl₆]²⁻ anion, the analysis involves calculating force constants for the Os-Cl stretching and Cl-Os-Cl bending coordinates. These constants represent the stiffness of the bonds and the resistance to deformation of the bond angles, respectively. smu.edu The process involves setting up a potential energy function using a set of internal coordinates and fitting the calculated frequencies to the experimental vibrational spectrum.

The primary force constants are:

fₛ: The principal Os-Cl stretching force constant.

fₐ: The principal Cl-Os-Cl bending force constant.

Interaction constants, such as stretch-stretch and stretch-bend interactions, are also crucial for accurately reproducing the spectrum. The efficient extraction of force constants can be achieved by exploiting crystal symmetries and employing advanced computational methods. materialsmodeling.org

Vibrational Energy Distribution (VED) analysis is then used to describe the composition of each normal vibrational mode in terms of the potential energy contributions from the defined internal coordinates. stackexchange.com For instance, a VED analysis would quantify the percentage contribution of the Os-Cl stretch and the Cl-Os-Cl bend to the ν₁ and ν₅ modes. For a highly symmetric molecule like [OsCl₆]²⁻, the high-frequency A₁₉ mode is expected to be almost a pure Os-Cl symmetric stretch, while the lower frequency T₂₉ mode is primarily a Cl-Os-Cl bending motion. This analysis is critical for understanding the degree of coupling between different vibrational motions within the complex.

Temperature-Dependent Vibrational Spectroscopic Studies

Studying the vibrational spectra of Potassium hexachloroosmate(IV) as a function of temperature reveals important information about its structural dynamics and phase transitions. It is known that K₂OsCl₆ undergoes a structural phase transition from a cubic antifluorite structure (space group Fm3m) to a tetragonal phase at approximately 45 K. researchgate.netaps.orgiaea.org

This phase transition is driven by the softening of a rotary phonon mode of the [OsCl₆]²⁻ octahedra. Below the transition temperature (T_c = 45 K), the lowering of the crystal symmetry from cubic to tetragonal has distinct effects on the vibrational spectrum:

Splitting of Degenerate Modes: Vibrational modes that are degenerate in the high-symmetry cubic phase, such as the E₉ and T₂₉ modes, can split into multiple components in the lower-symmetry tetragonal phase.

Activation of Silent Modes: Vibrational modes that are inactive in the cubic phase, such as the T₂ᵤ mode, may become Raman or infrared active.

Chlorine nuclear quadrupole resonance (NQR) and inelastic neutron scattering are powerful techniques that have been used alongside Raman spectroscopy to study these temperature-dependent changes. researchgate.netiaea.org NQR is particularly sensitive to the local electric field gradient at the chlorine nuclei, which changes significantly during the phase transition. Inelastic scattering experiments can map the low-lying phonon modes and observe the critical scattering associated with the phase transition. iaea.org At 5 K, in the tetragonal phase, the noncubic crystal field results in a small peak splitting. aps.org

Spectroelectrochemical Vibrational Analysis

Spectroelectrochemistry is a powerful technique that provides in-situ vibrational information on a species as its oxidation state is changed electrochemically. metrohm.com For Potassium hexachloroosmate(IV), this method can be applied to study the reversible Os(IV)/Os(III) redox couple. anu.edu.au By holding the electrode at a potential where Os(IV) is stable and then stepping the potential to reduce it to Os(III), the corresponding changes in the vibrational spectrum can be monitored in real-time.

The key expectations from a spectroelectrochemical vibrational analysis of the [OsCl₆]²⁻/[OsCl₆]³⁻ system are:

Shift in Vibrational Frequencies: The reduction of Os(IV) (a d⁴ ion) to Os(III) (a d⁵ ion) increases the electron density on the osmium center. This is expected to weaken the Os-Cl bonds due to increased electron-electron repulsion and changes in metal-ligand orbital overlap. Consequently, the Os-Cl stretching frequencies (ν₁ and ν₂) should shift to lower wavenumbers (a red shift).

Changes in Peak Intensities: The intensity of Raman or IR bands can be sensitive to the electronic structure, and changes are expected upon altering the oxidation state of the central metal ion.

This technique allows for the direct correlation of electronic structure with molecular structure, providing a detailed fingerprint of how the geometry and bonding within the hexachloroosmate anion respond to electron transfer. metrohm.com

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of Potassium hexachloroosmate(IV) in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions involving the d-orbitals of the central osmium ion. elte.husci-hub.se These transitions are broadly classified into two categories: ligand field (d-d) transitions, which are localized on the metal ion, and charge transfer transitions, which involve the movement of an electron between the metal and the ligands. uomustansiriyah.edu.iq

Characterization of Ligand Field Transitions

The osmium(IV) center in K₂OsCl₆ has a 5d⁴ electronic configuration. In the octahedral ligand field created by the six chloride ligands, the five d-orbitals split into a lower-energy triply degenerate set (t₂₉) and a higher-energy doubly degenerate set (e₉). The four d-electrons occupy the t₂₉ orbitals, resulting in a ³T₁₉ ground state.

Ligand field theory (LFT) predicts that electrons can be promoted from the t₂₉ orbitals to the e₉ orbitals by absorbing light of appropriate energy. numberanalytics.com These d-d transitions are formally forbidden by the Laporte selection rule (Δl = ±1), which makes them characteristically weak, with low molar absorptivity (ε) values. For d⁴ octahedral complexes, several spin-allowed transitions from the ³T₁₉ ground state to other triplet excited states are possible. However, in the spectrum of K₂OsCl₆, these weak transitions are largely obscured by much more intense charge transfer bands. Nevertheless, detailed analysis using techniques like resonant inelastic x-ray scattering has helped identify these electronic excitations. For instance, an excitation observed around 2.7 eV has been identified as a transition to a high-spin multiplet state. aps.org

Analysis of Charge Transfer Bands

The most prominent features in the UV-Vis spectrum of K₂OsCl₆ are the intense absorption bands attributed to ligand-to-metal charge transfer (LMCT) transitions. vulcanchem.com These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand (chlorine) in character to a vacant or partially filled d-orbital on the osmium center (specifically, the t₂₉ and e₉ orbitals). libretexts.org

Because these transitions are not subject to the Laporte selection rule, they are fully allowed and exhibit high molar absorptivities (ε > 1,000 M⁻¹cm⁻¹). The energy required for these transitions is determined by the energy difference between the chlorine p-orbitals and the osmium 5d-orbitals. For K₂OsCl₆, multiple intense LMCT bands are observed in the visible and near-UV regions of the spectrum. These strong absorptions are responsible for the compound's characteristic color.

The table below lists the prominent charge transfer bands observed for the [OsCl₆]²⁻ complex.

| Absorption Maximum (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~480 | ~1,200 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~620 | ~850 | Ligand-to-Metal Charge Transfer (LMCT) |

Data sourced from reference vulcanchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local environment of atomic nuclei. Its application to potassium hexachloroosmate(IV) is bifurcated into solid-state and solution-state studies, each providing unique information.

Solid-state NMR, particularly in conjunction with Nuclear Quadrupole Resonance (NQR), is exceptionally sensitive to the crystalline environment and structural phase transitions in potassium hexachloroosmate(IV). NQR, a technique often performed on NMR spectrometers, directly measures the interaction between the nuclear quadrupole moment of the chlorine nuclei (³⁵Cl and ³⁷Cl) and the electric field gradient (EFG) at the nucleus site. This EFG is highly dependent on the local symmetry of the crystal lattice.

Studies on K₂OsCl₆ have utilized ³⁵Cl NQR to investigate its structural integrity and phase transitions. materialsproject.org At room temperature, K₂OsCl₆ possesses a cubic antifluorite (K₂PtCl₆-type) crystal structure with the space group Fm-3m. bruker.com In this high-symmetry environment, all six chlorine sites within the [OsCl₆]²⁻ octahedron are equivalent, resulting in a single, sharp NQR signal. materialsproject.org

However, upon cooling, K₂OsCl₆ undergoes a structural phase transition from the cubic phase to a tetragonal phase at approximately 45 K. bruker.com This transition is driven by the condensation of a rotary lattice mode of the [OsCl₆]²⁻ octahedra. ³⁵Cl NQR spectroscopy is instrumental in studying this phase transition. Below the transition temperature, the single NQR line splits into multiple lines, reflecting the lower symmetry of the tetragonal phase and the existence of crystallographically inequivalent chlorine sites. materialsproject.org

Furthermore, NQR measurements under applied hydrostatic pressure have been used to study the dynamics of the phase transition. Increasing pressure has been shown to influence the correlated rotational fluctuations of the [OsCl₆]²⁻ ions that drive the transition. caltech.edu The analysis of NQR line shapes and spin-lattice relaxation times also provides information about crystal defects and the dynamic nature of the lattice. For instance, line broadening can be attributed to the presence of point defects, which create local variations in the EFG. researchgate.net

Direct analysis of potassium hexachloroosmate(IV) by solution-state NMR is not widely documented in scientific literature. The primary challenge stems from the paramagnetic nature of the osmium(IV) center. Os(IV) has a 5d⁴ electron configuration, which results in unpaired electrons. rsc.org Paramagnetic centers can cause very rapid nuclear relaxation, leading to extreme broadening of NMR signals, often rendering them undetectable or difficult to interpret for detailed dynamic or equilibrium studies.

While direct NMR studies on the [OsCl₆]²⁻ anion are scarce, its behavior in solution involves potential equilibria, such as hydrolysis or ligand exchange, which are theoretically amenable to NMR investigation under specific conditions. For example, photochemical studies in ethanol (B145695) have shown that the [OsCl₆]²⁻ complex can undergo photosolvation, a process involving the exchange of a chloride ligand with a solvent molecule. rsc.org In other cases, hydrolysis of hexahaloosmate complexes has been noted during reaction workups. researchgate.net The study of such slow dynamic processes or the characterization of resulting species often relies on NMR after conversion to diamagnetic Os(II) products, which give sharp, well-resolved spectra. mdpi.com For instance, the synthesis of various organometallic osmium compounds uses K₂OsCl₆ as a precursor, with NMR being a key characterization technique for the final, more stable products. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Osmium Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure of the absorbing atom. By tuning the X-ray energy to an absorption edge of osmium (e.g., the L₃-edge), detailed information about the oxidation state, coordination environment, and the energies of the d-orbitals can be obtained.

Recent investigations using Resonant Inelastic X-ray Scattering (RIXS), an advanced form of XAS, have provided a comprehensive picture of the electronic excitations in K₂OsCl₆. bruker.com The Os(IV) center in the octahedral [OsCl₆]²⁻ complex has a t₂g⁴ electronic configuration. These studies have allowed for the precise determination of several key electronic parameters that define the behavior of the d-electrons.

Key electronic parameters for K₂OsCl₆ determined by RIXS include:

Spin-Orbit Coupling (ζ): This parameter quantifies the interaction between the electron's spin and its orbital angular momentum. For K₂OsCl₆, it is found to be significant. bruker.com

Hund's Coupling (J_H): This represents the exchange energy that favors maximizing the total electron spin. bruker.com

Cubic Crystal-Field Splitting (10Dq): This is the energy separation between the t₂g and e_g sets of d-orbitals imposed by the octahedral ligand field. bruker.com

Mott Gap (Δ): As a Mott insulator, K₂OsCl₆ has an energy gap for charge excitations, which has been quantified. bruker.com

These experiments confirm that K₂OsCl₆ is in an intermediate-coupling regime where the effects of spin-orbit coupling, Hund's coupling, and crystal field splitting are all of comparable importance in determining the electronic ground state and excited states. bruker.com

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Spin-Orbit Coupling Constant | ζ | 0.34 | Energy of the interaction between electron spin and orbital angular momentum. bruker.com |

| Hund's Coupling Energy | J_H | 0.43 | Energy favoring parallel alignment of electron spins. bruker.com |

| Mott Gap | Δ | 2.2 | The energy gap for charge-transfer excitations (t₂g → t₂g). bruker.com |

| Cubic Crystal-Field Splitting | 10Dq | 3.3 | Energy separation between t₂g and e_g orbitals due to the ligand field. bruker.com |

| Charge-Transfer Energy | Δ_CT | 4.6 | Energy for ligand-to-metal charge transfer excitations. bruker.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly informative for determining the spin state of transition metal ions.

The Os(IV) ion in potassium hexachloroosmate(IV) has a 5d⁴ electron configuration. In the strong octahedral field provided by the six chloride ligands, the electrons adopt a low-spin t₂g⁴ configuration, which results in two unpaired electrons and a total spin of S=1. rsc.orgresearchgate.net Species with an S=1 spin state are known as triplet states and are, in principle, EPR active.

However, direct EPR measurements on K₂OsCl₆ are challenging, and the compound is often considered "EPR-silent" under typical measurement conditions (e.g., at X-band frequencies and room temperature). rsc.org This anomalous magnetic behavior arises from the very large spin-orbit coupling constant (ζ) characteristic of heavy elements like osmium. rsc.org The strong spin-orbit coupling mixes the spin and orbital angular momenta, splitting the S=1 triplet ground term into states characterized by the total angular momentum quantum number, J. For an Os(IV) ion in a perfect octahedral field, the ground state is a non-magnetic J=0 singlet. bruker.com Excited states have J=1, J=2, etc., but they are separated from the J=0 ground state by a significant energy gap.

Because the ground state has no magnetic moment (J=0), no EPR transitions can be observed at low temperatures. This makes K₂OsCl₆ an excellent example of a non-magnetic J=0 compound. bruker.com The absence of an EPR signal under standard conditions is, therefore, a key piece of experimental evidence supporting the theoretical description of its electronic ground state, which is dominated by strong spin-orbit coupling.

Reactivity and Reaction Mechanisms of Potassiumhexachloroosmate Iv

Chemical Kinetics Studies

The study of chemical kinetics provides fundamental insights into the rates and mechanisms of reactions involving the hexachloroosmate(IV) anion, [OsCl₆]²⁻.

The kinetics of reactions involving the [OsCl₆]²⁻ ion have been investigated primarily through spectrophotometric methods, which track the change in absorbance of the characteristic bands of the complex over time. A key reaction that has been studied is the aquation (hydrolysis) of [OsCl₆]²⁻.

Kinetic runs for the aquation process are typically conducted by dissolving a salt of hexachloroosmate(IV), such as (NH₄)₂[OsCl₆], in an appropriate aqueous medium and maintaining it at a constant temperature in a thermostated bath. electronicsandbooks.com Aliquots are withdrawn at specific time intervals, the reaction is quenched (e.g., by cooling in ice), and the concentration of the remaining [OsCl₆]²⁻ is determined. electronicsandbooks.com In nitrate (B79036) media, the disappearance of [OsCl₆]²⁻ at 80°C follows a first-order rate law. electronicsandbooks.com

The rate of hydrolysis is significantly influenced by the reaction conditions. For instance, studies on the formation of osmium dioxide (OsO₂) nanoparticles from the hydrolysis of K₂[OsCl₆] under hydrothermal conditions showed that the hydrolysis rate is fastest in the initial hours of the reaction and then decreases as the concentrations of the products (HCl and KCl) increase, which inhibits the forward reaction. mdpi.com The stability of osmium(IV) hexachloride solutions used as analytical standards is also a function of acid concentration; decomposition rates are higher in solutions with lower HCl concentrations. scispace.com

The rate law for the aquation of [OsCl₆]²⁻ can be expressed in terms of its dependence on the hydrogen ion concentration. In nitric acid of constant ionic strength, the first-order rate constant, k₁, for the disappearance of [OsCl₆]²⁻ shows a dependence on [H⁺], indicating a complex reaction pathway. electronicsandbooks.com

Mechanistic studies of [OsCl₆]²⁻ reactions often focus on ligand substitution, particularly aquation, where a chloride ligand is replaced by a water molecule. The initial step in the hydrolysis of [OsCl₆]²⁻ is the rate-controlling formation of the aquopentachloroosmate(IV) anion, [Os(H₂O)Cl₅]⁻. electronicsandbooks.comscispace.com

[OsCl₆]²⁻ + H₂O ⇌ [Os(H₂O)Cl₅]⁻ + Cl⁻

This primary aquation product can undergo further hydrolysis or dimerization. scispace.com In some cases, compounds previously identified as simple hydroxo-complexes, like M₂[Os(OH)Cl₅], are now believed to be binuclear complexes, such as M₄[Cl₅Os-O-OsCl₅]. electronicsandbooks.com

For d⁴ metal complexes like [OsCl₆]²⁻, substitution reactions may proceed through a dissociative mechanism (Sₙ1), where the rate-determining step is the breaking of the metal-ligand bond. electronicsandbooks.comkccollege.ac.inlibretexts.org This is supported by observations that steric crowding on a complex generally increases the rate of ligand dissociation. kccollege.ac.in

Photochemical reactions offer another avenue for mechanistic investigation. The photoaquation of [OsCl₆]²⁻ upon irradiation with UV-light proceeds via the heterolytic cleavage of an Os-Cl bond, with no evidence of redox processes being involved. rsc.orgnsc.ru Ultrafast kinetic spectroscopy has identified several short-lived intermediates in the femto- and picosecond time domains during this process, which are assigned to different excited or transient Os(IV) species. rsc.orgnsc.ruresearchgate.net The primary photochemical process is the formation of [OsCl₅(OH)]²⁻, with a total characteristic lifetime of about 80 picoseconds. rsc.orgnsc.ru

Environmental conditions such as the chemical medium, pH, temperature, and light have a profound impact on the reactivity of [OsCl₆]²⁻.

Reaction Medium: The choice of solvent and supporting electrolyte is critical. Kinetic studies in hydrochloric acid are complicated by the common-ion effect from Cl⁻, which promotes the reverse (anation) reaction, and by the formation of precipitates at low acidities. electronicsandbooks.com Nitric acid can be used to study the disappearance of the starting complex, but it rapidly oxidizes the hydrolysis products to osmium tetroxide (OsO₄), preventing their isolation and study. electronicsandbooks.com

pH and Acid Concentration: The stability of the [OsCl₆]²⁻ anion is highly dependent on pH. The complex is relatively stable in acidic solutions but becomes unstable at low acid concentrations, leading to decomposition. scispace.com For instance, osmium ICP-OES standards prepared from (NH₄)₂[OsCl₆] show significant instability and decomposition to volatile OsO₄ when the HCl concentration is low (e.g., below 1.0% v/v). scispace.com Conversely, at higher HCl concentrations (e.g., 1.5% v/v), the standards are more stable. scispace.com The rate of aquation in nitric acid media is also dependent on the H⁺ concentration. electronicsandbooks.com Furthermore, the pH affects the spectral properties of the hydrolysis products; the absorption spectrum of [Os(H₂O)Cl₅]⁻ shows a reversible shift when the pH is changed from 2.11 to 3.65 and back. electronicsandbooks.com

Temperature: Temperature significantly accelerates reaction rates. The aquation of [OsCl₆]²⁻ is typically studied at elevated temperatures (e.g., 80°C or higher) to achieve measurable rates. electronicsandbooks.com Hydrothermal experiments show that increasing the temperature from 150°C to 550°C promotes the hydrolysis of K₂[OsCl₆] to form OsO₂. mdpi.com

Light: Photochemical pathways can be initiated by light. UV irradiation of [OsCl₆]²⁻ leads to photoaquation, a process whose quantum yield is dependent on the wavelength of the light. rsc.orgnsc.ru The decomposition of osmium standards is also noted to be influenced by exposure to direct sunlight. scispace.com

Understanding the transition state is key to elucidating reaction mechanisms. For the aquation of [OsCl₆]²⁻, the activation energy provides insight into the energy barrier of the reaction. The activation energy for the aquation of the d⁴ [OsCl₆]²⁻ complex is higher than that for the analogous d⁵ iridium(IV) complex, [IrCl₆]²⁻, which is consistent with predictions from crystal-field stabilization energy considerations for a dissociative mechanism. electronicsandbooks.com

In photochemical reactions, the energy profile involves electronically excited states. Upon light absorption, the [OsCl₆]²⁻ complex is promoted to an excited state, such as a ligand-to-metal charge transfer (LMCT) state. nsc.ru The system then evolves through a series of ultrafast processes, crossing over potential energy surfaces corresponding to various transient intermediates before either relaxing back to the ground state or forming the final photoproduct. nsc.ruresearchgate.net The mechanism of these ultrafast photophysical and photochemical processes can be proposed based on experimental data combined with quantum chemical calculations. researchgate.net For substitution reactions in general, activation energies and activation entropies are key parameters used to support proposed mechanisms like dissociative pathways. kccollege.ac.in

Ligand Exchange Dynamics and Mechanisms

Ligand exchange is a fundamental reaction class for potassium hexachloroosmate(IV). libretexts.org The octahedral [OsCl₆]²⁻ ion, while considered kinetically inert compared to labile complexes, undergoes ligand substitution with various reagents at measurable rates, particularly at elevated temperatures. electronicsandbooks.com

The most extensively studied ligand exchange reaction is aquation, where a chloride ligand is substituted by a water molecule to form [Os(H₂O)Cl₅]⁻. electronicsandbooks.comacs.org This reaction is reversible, and the back reaction, known as anation, involves the replacement of the coordinated water molecule by a chloride ion. electronicsandbooks.com The kinetics of the anation of [Os(H₂O)Cl₅]⁻ show a complex, not strictly first-order, dependence on the chloride ion concentration. electronicsandbooks.com

Other ligand exchange reactions have also been reported. When K₂[OsCl₆] is refluxed with pyridine (B92270) in an anhydrous solvent like dimethylformamide, three chloride ligands are replaced to form the neutral complex trichlorotris(pyridine)osmium(III), with an accompanying reduction of the osmium center. anu.edu.au In a different medium like glycerol, four chloride ligands can be substituted to yield dichlorotetrakis(pyridine)osmium(II). anu.edu.au Ligand exchange can also be used to immobilize osmium complexes onto polymer backbones. For example, an osmium complex can be coordinatively bound to a polymer containing imidazole (B134444) groups through the exchange of a labile chloro ligand for an imidazole residue. researchgate.net

The mechanism of these substitutions is often dissociative (Sₙ1 or I₋d), where the departure of the leaving group is the rate-limiting step. electronicsandbooks.comkccollege.ac.in This is typical for 18-electron octahedral complexes. libretexts.org The rate of reaction in such mechanisms often correlates with the metal-ligand bond strength of the leaving group. kccollege.ac.in

Redox Chemistry and Electrochemistry

The redox chemistry of potassium hexachloroosmate(IV) is rich, primarily involving the Os(IV)/Os(III) and Os(V)/Os(IV) couples. These electron transfer processes are readily studied using electrochemical techniques like cyclic voltammetry (CV).

Cyclic voltammograms of osmium complexes derived from [OsCl₆]²⁻ show reversible or quasi-reversible redox events. For instance, osmium(IV) phosphiniminato complexes exhibit Os(V)/Os(IV) and Os(IV)/Os(III) couples at approximately +0.3 V and -1.0 V (vs Cp₂Fe⁺/₀), respectively. researchgate.net The precise potential of these redox events is highly sensitive to the nature of the ligands coordinated to the osmium center. Protonation of the phosphiniminato ligand makes the complex easier to reduce by about 1.2 V, shifting the observed couples to Os(IV)/Os(III) and Os(III)/Os(II). researchgate.net Similarly, for Os(aryl)₄ complexes, the Os⁴⁺/Os⁵⁺ potential becomes easier to achieve (less positive) by about 22 mV for every methyl group added to the aryl ligands. amazonaws.com

The binding of an osmium complex to a polymer can be monitored by CV, as the ligand exchange often causes a significant shift in the redox potential; a shift of +200 mV was observed upon binding to an imidazole-containing polymer. researchgate.net The electrochemical behavior of reporters used in biosensors, some of which are osmium complexes, is critical for their function. An ideal reporter should undergo reversible electron transfer that is insensitive to environmental changes like pH. nih.gov

The table below summarizes representative electrochemical data for various osmium complexes, many of which use K₂[OsCl₆] as a synthetic precursor.

| Complex | Redox Couple | Potential (V vs. Cp₂Fe⁺/₀) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Os(2-tolyl)₄ | Os³⁺/Os⁴⁺ | -2.008 | CH₂Cl₂ / 0.1 M NBu₄PF₆ | amazonaws.com |

| Os(2-tolyl)₄ | Os⁴⁺/Os⁵⁺ | +0.244 | CH₂Cl₂ / 0.1 M NBu₄PF₆ | amazonaws.com |

| Os(mesityl)₄ | Os³⁺/Os⁴⁺ | -2.028 | CH₂Cl₂ / 0.1 M NBu₄PF₆ | amazonaws.com |

| Os(mesityl)₄ | Os⁴⁺/Os⁵⁺ | +0.153 | CH₂Cl₂ / 0.1 M NBu₄PF₆ | amazonaws.com |

| Os(mesityl)₄ | Os⁵⁺/Os⁶⁺ (?) | +1.117 | CH₂Cl₂ / 0.1 M NBu₄PF₆ | amazonaws.com |

| TpOs(NP(p-tol)₃)Cl₂ | Os⁴⁺/Os⁵⁺ | ~ +0.3 | Not Specified | researchgate.net |

| TpOs(NP(p-tol)₃)Cl₂ | Os³⁺/Os⁴⁺ | ~ -1.0 | Not Specified | researchgate.net |

| [TpOs(NHP(p-tol)₃)Cl₂]⁺ | Os³⁺/Os⁴⁺ | ~ +0.2 | Not Specified | researchgate.net |

| [TpOs(NHP(p-tol)₃)Cl₂]⁺ | Os²⁺/Os³⁺ | ~ -1.0 | Not Specified | researchgate.net |

Electrochemical Synthesis Pathways for Osmium Complexes

Potassium hexachloroosmate(IV) is a versatile starting material for the electrochemical synthesis of a variety of osmium complexes. ontosight.ai The electrochemical method offers a clean route for synthesis, often utilizing the electron as the primary reagent, which can be advantageous over traditional chemical methods. nstl.gov.cn

One notable pathway involves the use of K₂[OsCl₆] in the synthesis of osmium(II) complexes. For instance, the reaction of ammonium (B1175870) hexachloroosmate(IV), a related compound, with ligands like 1,2,3-triazoles in refluxing ethylene (B1197577) glycol yields Os(II) analogue complexes. rsc.org Similarly, osmium(II) complexes with mixed ligands such as 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), imidazole (Him), and chloride ions have been synthesized to create complexes with lower redox potentials, which are beneficial for applications like amperometric glucose sensors. nih.gov

The synthesis of Os(IV) tetraaryl complexes can also be initiated from K₂[OsCl₆] derivatives. By converting K₂[OsCl₆] to its tetra-n-octylammonium salt, (Oct₄N)₂[OsCl₆], researchers have successfully synthesized various air-stable, redox-active osmium(IV) tetraaryl complexes. chemrxiv.orgrsc.org This cation exchange facilitates the reaction with aryl Grignard reagents. chemrxiv.org

Furthermore, the nitrosyl complex process represents another synthetic route where potassium hexachloroosmate(IV) is reacted with an excess of potassium nitrite. This reaction, carried out at 80°C for three days, results in the formation of a gold-yellow potassium osmium nitrosyl complex that crystallizes upon cooling. researchgate.net

Characterization of Electrode Reaction Mechanisms

The study of electrode reaction mechanisms involving potassium hexachloroosmate(IV) and its derivatives is crucial for understanding and optimizing their electrochemical applications. Techniques such as cyclic voltammetry (CV) are instrumental in characterizing these mechanisms. dcu.ie

The electrochemical behavior of osmium complexes often involves reversible redox couples. For the [OsCl₆]²⁻ anion, a reversible Os⁴⁺/Os³⁺ redox couple is observed. vulcanchem.com The study of such electrode reactions can be complex, potentially involving preceding or follow-up chemical reactions, which can be analyzed using techniques like square-wave voltammetry (SWV). ugd.edu.mk These analyses help in determining kinetic and thermodynamic parameters of the chemical and electron transfer steps. ugd.edu.mk

In the context of modified electrodes, the mechanism often involves electron transfer mediated by the osmium complex. For example, in glucose sensors, a polycationic redox polymer containing an osmium complex facilitates electron transfer between the enzyme glucose oxidase (GOx) and the electrode. The GOx(FAD) reacts with glucose to form its reduced form, GOX(FADH₂). This reduced enzyme is then oxidized by the Os³⁺ form of the redox polymer, which is electrochemically generated, creating a catalytic cycle that enhances the oxidation peak. nih.gov The rate of this catalytic reaction is proportional to the glucose concentration. nih.gov

The kinetics of electron transfer for adsorbed osmium complexes have been modeled using Marcus theory, which helps in understanding the influence of the electrode material on the electrochemical response. dcu.ie The adsorption characteristics and the rate of heterogeneous electron transfer are key parameters investigated in these studies. dcu.ie

Voltammetric Analysis and Redox Potentials

Voltammetric analysis, particularly cyclic voltammetry, is a primary tool for investigating the redox properties of potassium hexachloroosmate(IV) and its derivatives. dcu.ie The redox potential of the Os(IV)/Os(III) couple in the [OsCl₆]²⁻/[OsCl₆]³⁻ system is a key characteristic.

The redox potential of osmium complexes can be systematically tuned by modifying the ligands. chemrxiv.org For instance, in Os(IV) tetraaryl complexes, varying the aryl substituents allows for fine-tuning of the reversible 1−/0 and 0/1+ redox features. rsc.org The introduction of methyl substituents, for example, shifts the redox features to more cathodic potentials. chemrxiv.org

Similarly, for Os(II) complexes, the use of ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy) and imidazole (Him) can significantly lower the redox potentials of the Os(III)/Os(II) couple. nih.gov This is a crucial aspect in the design of electron transfer mediators for applications such as biosensors. nih.gov

The following table summarizes the redox potentials of some osmium complexes derived from or related to potassium hexachloroosmate(IV).

| Osmium Complex/System | Redox Couple | Potential (V) | Reference Electrode | Conditions |

| [OsCl₆]²⁻ | Os⁴⁺/Os³⁺ | +0.54 | SCE | Acetonitrile |

| [OsCl₆]³⁻ | Os(s) + 6Cl⁻ | +0.71 | ||

| Os(2-tolyl)₄ | 1-/0 | Varies | FcH/[FcH]⁺ | 0.1 M NBu₄PF₆–CH₂Cl₂ |

| Os(2,5-xylyl)₄ | 1-/0 | Varies | FcH/[FcH]⁺ | 0.1 M NBu₄PF₆–CH₂Cl₂ |

| Os(mesityl)₄ | 1-/0 | Varies | FcH/[FcH]⁺ | 0.1 M NBu₄PF₆–CH₂Cl₂ |

| [Os(bpy)₃]³⁺/²⁺ | Os³⁺/Os²⁺ | +0.628 | Ag/AgCl | 0.1 M phosphate (B84403) buffer (pH 7.0) |

| [OsCl(Him)(dmbpy)₂]²⁺/⁺ | Os³⁺/Os²⁺ | -0.006 | Ag/AgCl | 0.1 M phosphate buffer (pH 7.0) |

| Os(ttzm)₂₂ | Os²⁺/Os³⁺ | +0.35 | Fc/Fc⁺ | Acetonitrile |

Data sourced from multiple research findings. rsc.orgnih.govchemrxiv.orgav8n.com

The electrochemical reversibility of these redox processes is often indicated by a peak separation of approximately 60 mV in cyclic voltammograms at a scan rate of 20 mV/s, and a ratio of anodic-to-cathodic peak currents of unity. nih.gov

Coordination Chemistry of the Hexachloroosmate Iv Anion

Ligand Field Theory and Spectroscopic Interpretation

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of the [OsCl₆]²⁻ anion. The central osmium atom in the +4 oxidation state possesses a 5d⁴ electron configuration. wikipedia.org In an octahedral environment created by the six chloride ligands, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy, triply degenerate t₂g set (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate e_g set (d_z², d_x²-y²). uni-siegen.delibretexts.org

For third-row transition metals like osmium, the magnitude of the ligand field splitting (Δo) is significantly large, greater than the energy required to pair electrons. Consequently, Potassiumhexachloroosmate(IV) is a low-spin complex. wikipedia.orguci.edu The four 5d electrons occupy the lower-energy t₂g orbitals, resulting in an electronic configuration of (t₂g)⁴(e_g)⁰ with two unpaired electrons. wikipedia.org

The electronic transitions between these split d-orbitals give rise to the complex's characteristic absorption spectra. While detailed spectra for K₂[OsCl₆] are complex, related species provide insight into the types of transitions observed. The interaction of light with the molecule's vibrational modes can be probed using Raman spectroscopy, which provides information about the Os-Cl bonds within the rigid octahedral structure. renishaw.com A study of the chlorine nuclear quadrupole resonance (NQR) spectrum for K₂[OsCl₆] shows a single symmetric line at high temperatures, consistent with the cubic antifluorite structure where all chlorine atoms are crystallographically equivalent. cdnsciencepub.com

Stereochemical Aspects and Isomerism

The [OsCl₆]²⁻ anion possesses a well-defined octahedral geometry, with the osmium atom at the center and the six chloride ligands at the vertices. Isomerism is not possible for this homoleptic complex, as all six ligands are identical. However, the possibility of geometric distortion from a perfect octahedron must be considered.

Below the critical temperature (T_c) of 45 K, K₂[OsCl₆] undergoes a structural phase transition that results in a tetragonal distortion, which is observed in its chlorine NQR spectrum. cdnsciencepub.com

For mixed-ligand complexes derived from this anion, such as [OsCl₄L₂]ⁿ⁻, stereoisomerism becomes a key feature, with the potential for both cis and trans geometrical isomers.

Formation and Characterization of Mixed-Ligand Complexes

The chloride ligands in the [OsCl₆]²⁻ anion can be sequentially replaced by other ligands to form a wide variety of mixed-ligand complexes. These substitution reactions open pathways to new compounds with tailored chemical and physical properties.

A notable example is the formation of the chloroaquo complex of Os(IV), [OsCl₅(H₂O)]⁻. This species can be generated by the reduction of osmium tetroxide (OsO₄) in a medium containing chloride ions. acs.orgnih.gov This aquo complex serves as a valuable and effective starting material for synthesizing other novel species. For instance, it reacts with ethanol (B145695) (EtOH) to produce the corresponding [OsCl₅(EtOH)]⁻ complex. acs.orgnih.gov Similarly, reactions with other Lewis bases like pyridine (B92270) (py) or pyrazine (B50134) (pyz) can lead to complexes such as [OsCl₅(py)]⁻ and the binuclear, pyrazine-bridged [[Cl₅Os(pyz)OsCl₅]]²⁻. acs.org

The characterization of these mixed-ligand complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is indispensable for determining the precise molecular structure, including bond lengths and angles, confirming the coordination geometry. acs.orgnih.gov Spectroscopic methods such as Infrared (IR) spectroscopy are used to identify vibrational modes of the coordinated ligands, while techniques like ESI-MS and ICP-OES help confirm the composition. researchgate.netchemmethod.com

Stability and Lability of the Hexachloroosmate(IV) Anion

When discussing the reactivity of coordination compounds, it is crucial to distinguish between thermodynamic stability and kinetic lability. libretexts.org Thermodynamic stability relates to the position of equilibrium, while kinetic lability or inertness describes the rate at which ligands are exchanged. libretexts.org

The [OsCl₆]²⁻ anion is thermodynamically stable, particularly in solutions of hydrochloric acid which suppress dissociation. researchgate.netscispace.com Kinetically, octahedral low-spin d⁴ complexes like [OsCl₆]²⁻ are generally classified as inert. wikipedia.orgtamu.edu This inertness can be explained using ligand field theory. The (t₂g)⁴ configuration means all valence electrons occupy the lower-energy t₂g orbitals, which are non-bonding or only weakly involved in π-bonding with the chloride ligands. For a ligand to be substituted, a significant amount of energy—the Crystal Field Activation Energy (CFAE)—is required to break the Os-Cl bond and form a transition state, as there are no electrons in the antibonding e_g orbitals that would otherwise weaken the metal-ligand bonds. chegg.com

This contrasts sharply with high-spin d⁴ complexes, which have a (t₂g)³(e_g)¹ configuration. The presence of an electron in a high-energy, antibonding e_g orbital makes the metal-ligand bonds weaker and more susceptible to substitution, rendering these complexes labile. chegg.combrainly.com The high charge on the Os(IV) metal center also contributes to its inertness by strengthening the electrostatic attraction to the chloride ligands. wikipedia.org

Host-Guest Interactions within Coordination Frameworks

The [OsCl₆]²⁻ anion can participate in the construction of more complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). In these systems, the anion can play the role of a "guest" encapsulated within a larger "host" framework, or it can be a fundamental building block of the framework itself.

The incorporation of ionic species like [OsCl₆]²⁻ into a host framework is driven by non-covalent interactions, primarily strong electrostatic (ion-pairing) forces between the anionic guest and a cationic host framework. The size, octahedral shape, and charge of the hexachloroosmate(IV) anion are critical factors that determine its compatibility and fit within the cavities or channels of a host structure.

Advanced Materials Precursor Applications of Potassiumhexachloroosmate Iv

Catalysis and Catalytic Precursors

As a stable source of osmium, Potassium hexachloroosmate(IV) is a versatile starting point for creating both soluble (homogeneous) and solid-state (heterogeneous) catalysts. chemimpex.com Its application as a precursor is crucial for synthesizing osmium complexes with specific oxidation states and ligand environments tailored for various chemical transformations. iieng.org

Role in Homogeneous Catalysis Systems

Potassium hexachloroosmate(IV) is a critical precursor for the synthesis of catalytically active osmium(II) and osmium(0) complexes used in homogeneous catalysis. iieng.org The Os(IV) center in K₂OsCl₆ can be reduced in the presence of ligands and solvents, such as an alcohol, to yield divalent osmium complexes. iieng.org For example, related hexahaloosmate(IV) salts are known to react with ligands like triphenylphosphine (B44618) to form these lower oxidation state complexes, which are highly useful in catalytic processes. iieng.org These soluble osmium complexes can catalyze reactions with high selectivity and activity under mild conditions. iieng.org

Utilization in Heterogeneous Catalysis Development

In the development of heterogeneous catalysts, Potassium hexachloroosmate(IV) serves as a precursor for creating solid, recyclable catalytic materials. A notable application is in the formation of advanced nanomaterials. For instance, research has demonstrated its use in the synthesis of phosphorus-modified hollow carbon mesoporous nanospheres that are decorated with ultrafine Osmium Phosphide (B1233454) (OsP) alloy nanoparticles. sigmaaldrich.comsigmaaldrich.com These materials are designed for specific applications, such as the hydrogen evolution reaction, showcasing the role of K₂OsCl₆ in creating robust, solid-state catalysts. sigmaaldrich.comsigmaaldrich.com

Precursor for Advanced Osmium-Based Catalysts

The primary role of Potassium hexachloroosmate(IV) in catalysis is as a starting material for a broader range of advanced osmium-based catalysts. heraeus.com It provides a more convenient and often safer alternative to other osmium sources, like the highly toxic and volatile osmium tetroxide. iieng.org The synthesis of various organometallic osmium compounds and other osmium salts often begins with a stable precursor like K₂OsCl₆. heraeus.comnih.gov This allows for the systematic development of catalysts for fine chemical synthesis and other industrial applications. chemimpex.com

Table 1: Applications of Potassium hexachloroosmate(IV) as a Catalytic Precursor This table is interactive. You can sort and filter the data.

| Catalyst Type | Resulting Catalyst/Material | Application Area | Precursor Role | Reference |

|---|---|---|---|---|

| Homogeneous | Osmium(II) and Osmium(0) complexes | Organic Synthesis | Source of Os(IV) for reduction to catalytically active states. | iieng.org |

| Heterogeneous | OsP alloy nanoparticles on carbon nanospheres | Hydrogen Evolution Reaction | Osmium source for reaction and nanosphere formation. | sigmaaldrich.comsigmaaldrich.com |

| General | Organometallic Osmium Compounds | Fine Chemical Synthesis | A stable starting material for multi-step catalyst synthesis. | heraeus.com |

Components in Optoelectronic Device Development

Based on the available research, there is no specific information detailing the direct application or use of Potassium hexachloroosmate(IV) as a precursor for components in optoelectronic device development.

Applications in Spintronic Technologies

Based on the available research, there is no specific information detailing the direct application or use of Potassium hexachloroosmate(IV) as a precursor for materials in spintronic technologies.

Development of Thermoelectric Materials

Based on the available research, there is no specific information detailing the direct application or use of Potassium hexachloroosmate(IV) as a precursor for the development of thermoelectric materials.

Precursor in Energy Storage Materials Synthesis (e.g., Battery Cathodes)

Potassium hexachloroosmate(IV) (K₂OsCl₆) is a compound that has been explored for its potential in various electrochemical applications. mdpi.com Its properties suggest it may be a candidate for enhancing the performance of energy storage devices. mdpi.com However, detailed research literature and specific studies focusing on the use of Potassium hexachloroosmate(IV) as a direct precursor for the synthesis of conventional battery cathodes, such as Lithium Cobalt Oxide (LCO), Lithium Iron Phosphate (B84403) (LFP), or Nickel Manganese Cobalt (NMC) oxides, are not extensively documented in publicly available scientific sources. While the field of battery materials is vast and continually evolving, the role of this specific osmium compound in mainstream cathode synthesis remains a niche or emerging area of investigation.

Synthesis of Osmium Nanomaterials and Nanocomposites

Potassium hexachloroosmate(IV) serves as a key precursor in the synthesis of advanced osmium-based nanomaterials and nanocomposites. Its utility lies in its ability to be chemically reduced from the Os(IV) oxidation state to Os(0), forming elemental osmium nanoparticles, or to react with other agents to form complex nanostructures.

Detailed research has demonstrated the use of Potassium hexachloroosmate(IV) in the formation of highly specialized nanocomposites. One notable application is in the creation of phosphorus-modified hollow carbon mesoporous nanospheres that are decorated with ultrafine Osmium Phosphide (OsP) alloy nanoparticles. researchgate.net In this synthesis, Potassium hexachloroosmate(IV) is reacted to form the OsP nanoparticles that embellish the carbon nanosphere structure. researchgate.net These composite materials are investigated for their catalytic properties, particularly in reactions like nonacidic hydrogen evolution. researchgate.net

The general synthesis of osmium nanomaterials often involves the reduction of an osmium salt precursor. While studies may use various osmium halides, the principles are broadly applicable. For instance, surfactant-free methods have been developed to produce colloidal osmium nanoparticles by using alcohols as both the solvent and the reducing agent. This approach avoids the use of surfactants, which can introduce impurities. The synthesis parameters, such as precursor concentration, solvent composition, and temperature, are critical in controlling the size and characteristics of the resulting nanoparticles. Research on analogous osmium precursors shows that such methods can yield very small nanoparticles, typically in the range of 1-2 nanometers.

Below are tables detailing research findings on the synthesis of osmium-based nanomaterials using osmium salt precursors.

Table 1: Synthesis of OsP-Carbon Nanocomposite

| Parameter | Description |

| Precursor | Potassium hexachloroosmate(IV) |

| Resulting Material | Ultrafine OsP alloy nanoparticles on P-modified hollow carbon mesoporous nanospheres |

| Application | Catalyst for nonacidic hydrogen evolution |

| Reference | Liu, M., Shi, K., Duan, Z., et al. (2022) researchgate.net |

Table 2: General Surfactant-Free Synthesis of Osmium Nanoparticles

| Parameter | Value / Description |

| Precursor Type | Osmium Halide Salts (e.g., K₂OsCl₆ analogues) |

| Reducing Agent | Mono-alcohols (e.g., Methanol, Ethanol) |

| Solvent System | Alcohol/Water mixtures |

| Temperature | < 100 °C |

| Resulting Nanoparticle Size | ~1-2 nm |

| Key Feature | No surfactants required, reducing potential impurities |

These examples establish Potassium hexachloroosmate(IV) as a valuable starting material for creating sophisticated, functional nanomaterials with applications in catalysis and materials science. mdpi.com

Methodological Applications in Analytical Chemistry for Osmium Iv Determination

Spectrophotometric Methods for Osmium(IV) Analysis

Spectrophotometry remains a primary technique for osmium determination, and potassium hexachloroosmate(IV) is central to many of these methods, often as a calibration standard. researchgate.net In aqueous hydrochloric acid solutions, the [OsCl₆]²⁻ anion is the predominant species, although it can undergo hydrolysis and aquation. researchgate.netnbuv.gov.ua These solutions form the basis for developing new colorimetric and spectrophotometric assays.

Researchers have developed various spectrophotometric methods based on the formation of colored complexes with Os(IV). For instance, a rapid and sensitive method involves the reaction of osmium(IV) with o-methylphenyl thiourea (B124793) (OMPT) in a hydrochloric acid medium. researchgate.net This reaction forms a 1:1 complex at room temperature, which is stable for over eight days and exhibits maximum absorbance between 510–522 nm. researchgate.net Another method utilizes Congo Red, which forms a 1:1 complex with Os(IV) at pH 3.5, allowing for its determination in the range of 0.09 to 6.7 mg/L. researchgate.net

The selectivity of these methods can be enhanced by using masking agents to eliminate interference from other platinum group elements and heavy metals. researchgate.net For example, the use of reagents like EDTA, tartrate, and citrate (B86180) has been shown to improve the determination of osmium with acidic monoazo dyes such as Tropaeolin O and Tropaeolin OOO-I. researchgate.net

Table 1: Characteristics of Selected Spectrophotometric Methods for Osmium(IV)

| Reagent | Complex Ratio (Os:Reagent) | Wavelength (λmax) | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Stability | Reference |

| o-Methylphenyl thiourea (OMPT) | 1:1 | 514 nm | Up to 110 µg ml⁻¹ | 1.864 × 10³ | 0.102 | > 8 days | researchgate.net |

| Congo Red | 1:1 | 340 nm | 0.09 - 6.7 mg L⁻¹ | Not Reported | Not Reported | Not Reported | researchgate.net |

Titrimetric Techniques for Quantitative Osmium(IV) Determination

For the quantification of milligram quantities of osmium, titrimetric methods offer a simple, rapid, and cost-effective alternative to instrumental techniques. Potassium hexachloroosmate(IV) solutions are frequently standardized and analyzed using these methods. A notable development is an iodometric titration method for the direct determination of Os(IV) in chloride aqueous solutions. researchgate.netnbuv.gov.ua

This method is based on the oxidation of excess iodide ions by Os(IV) in a sulfuric acid medium to liberate iodine (I₂). nbuv.gov.ua The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using starch as a visual indicator or a potentiometric endpoint detection. researchgate.netnbuv.gov.ua This technique has been successfully applied to determine osmium in standard solutions and intermetallic alloys with high precision, showing relative standard deviations (RSDs) not exceeding 1.5%. researchgate.netnbuv.gov.ua A key advantage of this method is its simplicity and the avoidance of rare, toxic, or specialized reagents required by other titrimetric procedures, such as those using chromium(II) sulfate (B86663) or potassium permanganate. nbuv.gov.ua

Electrochemical Detection and Quantification of Osmium(IV)

Electrochemical methods provide highly sensitive and selective means for the determination of trace amounts of osmium. The hexachloroosmate(IV) anion is central to several of these techniques. One approach involves the pre-concentration of the [OsCl₆]²⁻ anion at the surface of a modified electrode. mdpi.com

For example, carbon paste electrodes (CPEs) modified in situ with cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used for the determination of osmium. The pre-concentration occurs through ion-pair formation between the cationic surfactant and the [OsCl₆]²⁻ anion. mdpi.com Following the accumulation step, the determination is carried out using cathodic scanning in a differential pulse voltammetric mode. mdpi.com This mercury-free sensor approach has also been applied to the simultaneous detection of other platinum group metals. mdpi.com Furthermore, osmium complexes derived from related hexachloride precursors are being developed as redox reporters for advanced applications like electrochemical DNA-based sensing, highlighting the versatility of the osmium core in electroanalysis. nih.gov

Role as a Crystallization Aid in Structural Biology

In the field of structural biology, determining the three-dimensional structure of macromolecules like proteins and enzymes is crucial for understanding their function. X-ray crystallography is a primary tool for this purpose, but it requires well-ordered crystals of the macromolecule. Heavy-atom derivatives are often necessary to solve the phase problem inherent in X-ray diffraction data.

Potassium hexachloroosmate(IV) has proven to be an effective heavy-atom derivative for protein crystallization and structure determination. nih.goviucr.org The dense osmium atom in the [OsCl₆]²⁻ complex provides a strong anomalous signal that can be used for phasing methods like Single-wavelength Anomalous Dispersion (SAD). nih.gov Scientists have successfully used potassium hexachloroosmate(IV) by soaking it into protein crystals. For instance, the crystal structure of a putative class I labdane-related diterpene synthase (LrdC) was determined using the SAD technique with data from a derivative prepared by soaking crystals with 1 mM potassium hexachloroosmate(IV). nih.gov Similarly, it was used to prepare heavy-atom derivatives of the human ADAMTS13-DTCS protein fragment to facilitate its structural analysis via X-ray diffraction. iucr.org

Table 2: Application of Potassium Hexachloroosmate(IV) in X-ray Crystallography

| Macromolecule | Method | Purpose | Concentration Used | Reference |

| LrdC-Mg²⁺–PPi complex | Soaking | SAD Phasing | 1 mM | nih.gov |

| ADAMTS13-DTCS | Soaking | Heavy-atom derivative for phasing | Not Specified | iucr.org |

Solid State Chemistry and Materials Science Research on Potassiumhexachloroosmate Iv

Crystal Growth Mechanisms and Controlled Morphology